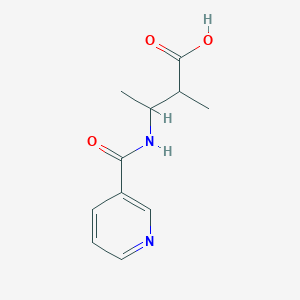![molecular formula C15H17N3O3 B6631574 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid, also known as MPABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPABA is a derivative of the amino acid leucine and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves its binding to the active site of certain enzymes, which prevents them from functioning properly. Specifically, this compound has been found to inhibit the activity of serine proteases, which are a type of protease that play a key role in a variety of biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of certain proteases as mentioned above. Additionally, this compound has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid in lab experiments is its ability to selectively bind to certain enzymes and proteins, making it a valuable tool for studying their mechanisms of action. However, one limitation of using this compound is that it may not be effective against all types of proteases, and its effects may be influenced by various factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid. One area of interest is in the development of new protease inhibitors for use in the treatment of diseases such as cancer and HIV. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in scientific research.
合成法
The synthesis of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves the reaction of 4-pyrazol-1-ylbenzoyl chloride with 2-amino-3-methylbutanoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been used in a variety of scientific research studies due to its ability to selectively bind to certain proteins and enzymes. One of the most notable applications of this compound is in the study of proteases, which are enzymes that break down proteins. This compound has been found to inhibit certain proteases, making it a valuable tool for studying their mechanisms of action.
特性
IUPAC Name |
2-methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(15(20)21)11(2)17-14(19)12-4-6-13(7-5-12)18-9-3-8-16-18/h3-11H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQADRMVGUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)


![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)


![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)